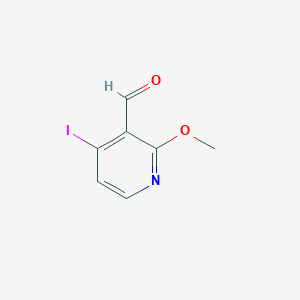

4-Iodo-2-methoxynicotinaldehyde

概要

説明

4-Iodo-2-methoxynicotinaldehyde is a chemical compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Iodo-2-methoxynicotinaldehyde is1S/C7H6INO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 . The SMILES representation is COc1c(c(ccn1)I)C=O . Physical And Chemical Properties Analysis

4-Iodo-2-methoxynicotinaldehyde has a density of 1.9±0.1 g/cm³, a boiling point of 328.3±42.0 °C at 760 mmHg, and a flash point of 152.3±27.9 °C . It has a molar refractivity of 50.7±0.3 cm³, a polar surface area of 39 Å, a polarizability of 20.1±0.5 10^-24 cm³, and a molar volume of 140.4±3.0 cm³ .科学的研究の応用

Hypervalent Iodine in Synthesis

Hypervalent iodine compounds, including those related to 4-Iodo-2-methoxynicotinaldehyde, are widely used in synthetic organic chemistry for their mild and selective oxidizing properties. These compounds are involved in various oxidation reactions such as the oxidation of alcohols and alpha-oxidation of ketones. They serve as catalysts for the chemoselective oxidation of alcohols to carbonyl compounds under non-aqueous conditions (Uyanik & Ishihara, 2009).

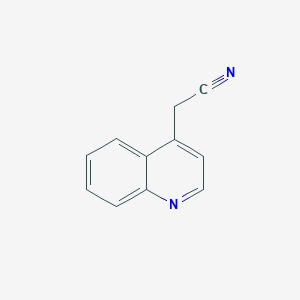

Synthesis of Heterocycles

3-Iodo-4-methoxypyridin-2-ones, structurally related to 4-Iodo-2-methoxynicotinaldehyde, have been used as precursors in the synthesis of furan-fused heterocycles. This involves sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions (Conreaux et al., 2008).

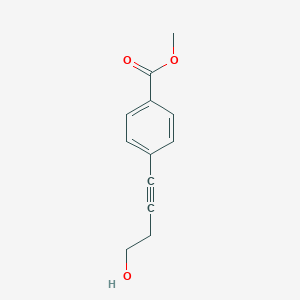

Preparation of Iodoarenes

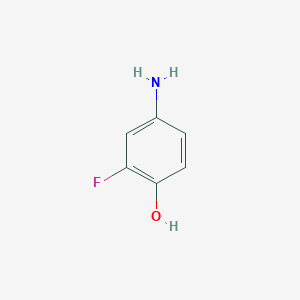

Iodoarenes, which are closely related to 4-Iodo-2-methoxynicotinaldehyde, are prepared for use in electrophilic radiofluorination and 4-iodophenylation reactions. These reactions are pivotal for transition metal catalyzed cross-coupling and other metal-organic reactions (Cardinale, Ermert, & Coenen, 2012).

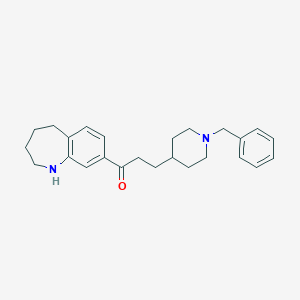

Catalysis in Amidation Reactions

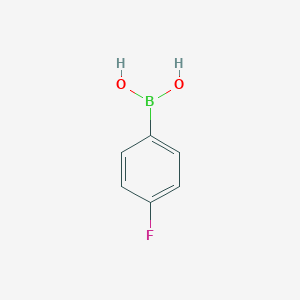

Ortho-iodo arylboronic acids, similar in structure to 4-Iodo-2-methoxynicotinaldehyde, have been optimized to catalyze direct amidation reactions. These catalysts facilitate the formation of amides from various carboxylic acids and amines under mild conditions (Gernigon, Al‐Zoubi, & Hall, 2012).

Safety And Hazards

特性

IUPAC Name |

4-iodo-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBKAOHTTIVAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434603 | |

| Record name | 4-Iodo-2-methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-2-methoxynicotinaldehyde | |

CAS RN |

158669-26-2 | |

| Record name | 4-Iodo-2-methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

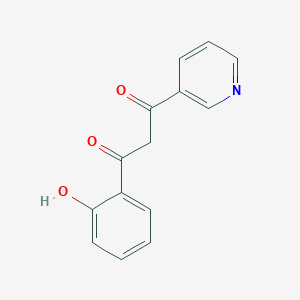

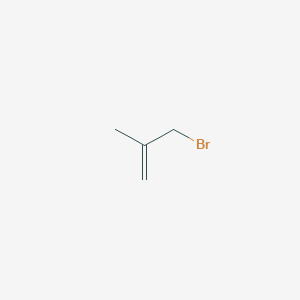

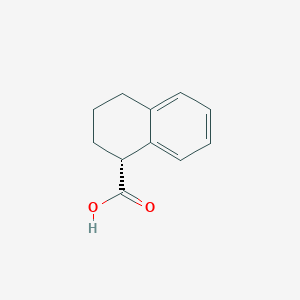

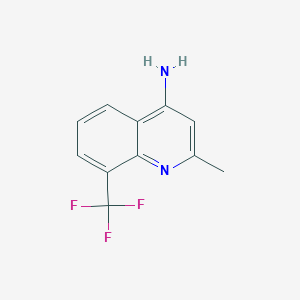

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

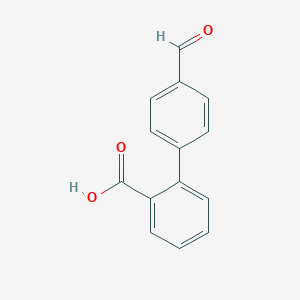

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)

![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)